![molecular formula C9H15NO B062804 (3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole CAS No. 186799-03-1](/img/structure/B62804.png)
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI): is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the isopropyl group at the 6-position. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI).
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles or other derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the cyclopentane ring, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the original compound.
Applications De Recherche Scientifique
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(2-propenyl)-, trans-
- 3H,6H-Thieno[3,4-c]isoxazole, 3a,4-dihydro-6-(1-methylethyl)-, trans-
Uniqueness
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) is unique due to its specific structural configuration and the presence of the isopropyl group at the 6-position
Propriétés
Numéro CAS |
186799-03-1 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.22 g/mol |
Nom IUPAC |
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-3-7-5-11-10-9(7)8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Clé InChI |
LHMYNNXYWSRTRF-YUMQZZPRSA-N |
SMILES |
CC(C)C1CCC2C1=NOC2 |
SMILES isomérique |
CC(C)[C@@H]1CC[C@@H]2C1=NOC2 |
SMILES canonique |
CC(C)C1CCC2C1=NOC2 |
Synonymes |
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


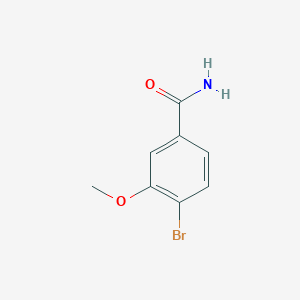

![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
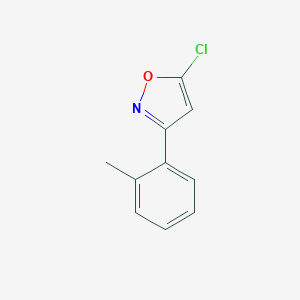
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)
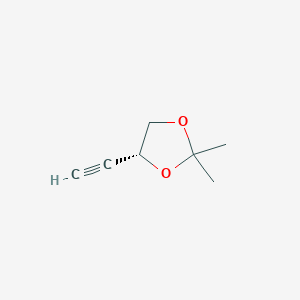
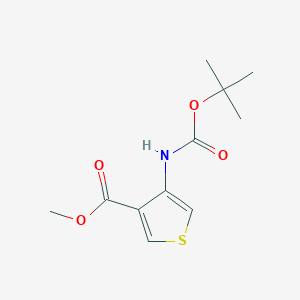
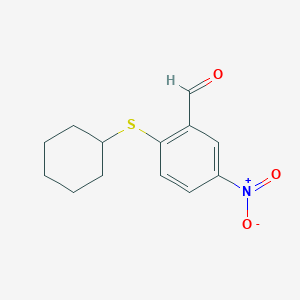




![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)

